molecular formula C12H13NO2S2 B4729375 N-(4-ethylphenyl)thiophene-2-sulfonamide

N-(4-ethylphenyl)thiophene-2-sulfonamide

Cat. No.: B4729375
M. Wt: 267.4 g/mol
InChI Key: NYWSWZRINZFKBP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, which is further substituted with a 4-ethylphenyl moiety. Sulfonamides are widely studied for their pharmacological and agrochemical applications, including enzyme inhibition and repellent properties. The ethylphenyl group may enhance metabolic stability compared to smaller alkyl or electron-withdrawing substituents .

Properties

IUPAC Name

N-(4-ethylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-2-10-5-7-11(8-6-10)13-17(14,15)12-4-3-9-16-12/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWSWZRINZFKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to obtain the compound in high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions on the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents, while nucleophilic substitutions can be performed using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene or phenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the specific enzyme and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (thiophene-sulfonamide) is shared with several analogues, but substituent variations significantly alter properties:

Compound Name Substituent/R-Group Key Differences vs. Target Compound Reference
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide 3-Oxocyclohexyl Cyclohexenone group increases polarity, reducing lipophilicity. Higher yield (73%) in synthesis .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide (vs. sulfonamide) Acetamide linkage reduces hydrogen-bonding capacity, potentially lowering target affinity. Bromophenyl group introduces electron-withdrawing effects .
VUAA1 (mosquito repellent) Triazole-thioacetamide Larger heterocyclic system (triazole) and acetamide linkage enhance repellent activity but reduce sulfonamide-mediated enzyme inhibition .
(R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide Cyano, methoxyphenyl Methoxy group increases electron density, altering solubility. Chiral center introduces stereoselective bioactivity .

Physicochemical Properties

  • Solubility: The ethyl group in N-(4-ethylphenyl)thiophene-2-sulfonamide likely increases solubility in organic solvents compared to polar substituents (e.g., methoxy or cyano groups in ) .
  • Synthetic Yields : N-(3-Oxocyclohexyl)thiophene-2-sulfonamide is synthesized in 73% yield via column chromatography, while chiral analogues in show lower yields (56–83%), highlighting substituent-dependent reaction efficiency .

Spectroscopic Data

  • NMR Trends: Thiophene-sulfonamide derivatives typically show characteristic 1H NMR signals for thiophene protons (δ 7.10–7.62 ppm) and sulfonamide NH (δ ~10 ppm). Substituents like ethylphenyl cause upfield/downfield shifts compared to cyclohexenone or bromophenyl groups .
  • Chiral Properties: (R)-configured analogues () exhibit specific optical rotations ([α]D20 +2.5), absent in the non-chiral target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Yield (%)
This compound 267.35* Not reported ~2.5 (estimated) Not reported
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide 259.34 Not reported ~1.8 73
(R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide 387.46 Not reported ~3.0 56

*Calculated from formula C12H13NO2S2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethylphenyl)thiophene-2-sulfonamide
Reactant of Route 2
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N-(4-ethylphenyl)thiophene-2-sulfonamide

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